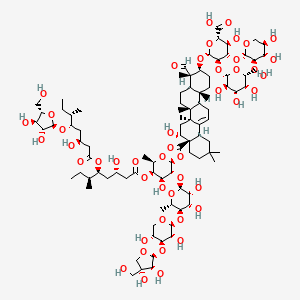
D-グルコース-6,6-d2
説明
Synthesis Analysis
The synthesis of D-Glucose-6,6-d2 involves multiple steps, starting from D-glucose as the raw material. The process includes the protection of glucose, introduction of deuterium, and subsequent deprotection and purification stages. For example, K. Kakinuma described a chemical synthesis that includes the formation of deuterated acetylene functionality from D-glucose, its stereospecific reduction, and dihydroxylation, followed by separation of stereoisomers based on D-glucose's intrinsic chirality and deprotection steps (Kakinuma, 1984).
Molecular Structure Analysis
The molecular structure of D-Glucose-6,6-d2 is closely related to that of natural glucose, with the only difference being the presence of deuterium atoms. The precise determination of the crystal and molecular structure of alpha-D-glucose by G. M. Brown and H. A. Levy provides insights into the bond lengths and angles that are expected to be similar in D-Glucose-6,6-d2 (Brown & Levy, 1965).
科学的研究の応用
生化学: 代謝トレーシング
D-グルコース-6,6-d2は、代謝トレーシング研究において、グルコース代謝の経路とメカニズムを理解するために使用されます {svg_1}. 重水素の代謝産物への組み込みを追跡することで、研究者は細胞や組織におけるグルコースの流れを解明し、糖尿病や肥満などの病状に関する洞察を得ることができます。
薬理学: 薬物開発
薬理学研究では、this compoundは、薬物の薬物動態を調べるためのツールとして役立ちます {svg_2}. 薬物や薬物代謝物を標識するために使用でき、体内の吸収、分布、代謝、排泄を詳細に研究することができます。
医学研究: 診断画像
重水素化グルコースは、核磁気共鳴(NMR)などの診断画像技術において、画像のコントラストを向上させるために使用されます {svg_3}. このアプリケーションは、腫瘍や組織の他の異常を特定する際に特に役立ちます。
食品科学: 病原体検出
This compoundは、食品由来病原体の検出のためのバイオセンサーの開発に使用されています {svg_4}. この化合物は、食品サンプル中のバクテリアを比色法で検出するために使用される金ナノ粒子の合成における還元剤として作用します。
環境科学: 汚染トレーシング
環境科学では、this compoundは、有機汚染物質の分解を追跡するために使用できます {svg_5}. 安定同位体標識により、さまざまな環境プロセスを通じてグルコース由来の炭素を監視することができます。
化学工学: プロセス最適化
化学技術者は、生化学プロセスを最適化するためにthis compoundを使用します {svg_6}. 重水素標識は、反応機構と速度論の研究に役立ち、効率的な産業プロセスの設計に不可欠です。
材料科学: 生体材料合成
材料科学では、this compoundは生体材料の合成に使用されます {svg_7}. ポリマーや他の材料への組み込みにより、ユニークな物理的特性を付与し、材料の性能を向上させることができます。
分析化学: 方法開発
分析化学者は、新しい分析方法を開発するためにthis compoundを使用します {svg_8}. これは、機器の校正と分析手法の検証のための標準として役立ち、測定の正確さと精度を保証します。
作用機序
Target of Action
D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Mode of Action
The mode of action of D-Glucose-6,6-d2 involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .
Biochemical Pathways
D-Glucose-6,6-d2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Result of Action
The result of the action of D-Glucose-6,6-d2 is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Action Environment
The action environment of D-Glucose-6,6-d2 is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located
Safety and Hazards
特性
IUPAC Name |
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VARZTKRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940518 | |
| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18991-62-3 | |
| Record name | Glucose, 6,6-dideutero | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?
A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




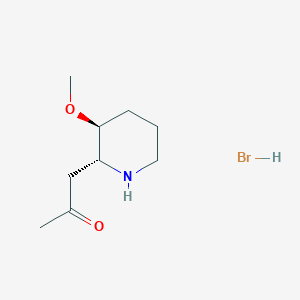
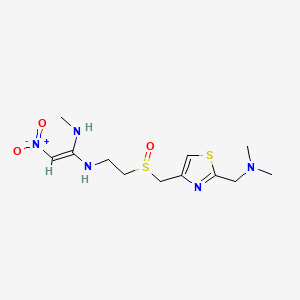
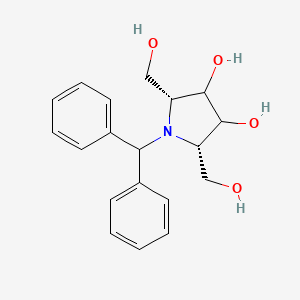
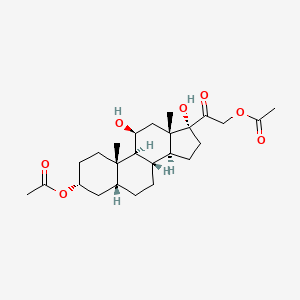

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
